![molecular formula C11H15ClN2O B2875959 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride CAS No. 943845-80-5](/img/structure/B2875959.png)
1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride
Descripción general
Descripción
1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride is a chemical compound with the IUPAC name 1-[3-(aminomethyl)phenyl]-2-pyrrolidinone . It has a molecular weight of 190.24 . The InChI code for this compound is 1S/C11H14N2O/c12-8-9-3-1-4-10(7-9)13-6-2-5-11(13)14/h1,3-4,7H,2,5-6,8,12H2 .
Molecular Structure Analysis
The molecular structure of 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride is defined by its IUPAC name and InChI code . It consists of a pyrrolidin-2-one ring attached to a phenyl group at the 1-position. The phenyl group has an aminomethyl substituent at the 3-position .Physical And Chemical Properties Analysis
1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride is a solid at room temperature . It has a predicted melting point of 129.23°C and a predicted boiling point of approximately 444.2°C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/cm^3 and a predicted refractive index of 1.60 .Aplicaciones Científicas De Investigación
Monoamine Oxidase Inactivation
1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride and its derivatives have been studied for their potential in inactivating monoamine oxidase B. This represents a new class of monoamine oxidase inactivators, contributing to research in neurochemistry and the development of treatments for neurological disorders (Ding & Silverman, 1992).
Antibacterial and Catalytic Activities
The compound and its related derivatives have been evaluated for antibacterial activities against various bacteria. Moreover, its catalytic activity has been explored, demonstrating efficiency in the transfer hydrogenation reaction of ketones under mild conditions (Özdemir et al., 2012).
Photochemical Properties
Research has delved into the photochemical properties of similar compounds, studying their reactions and electron-transfer-initiated photoreactions. These studies provide insights into their potential applications in photochemistry and material sciences (Kurauchi, Nobuhara & Ohga, 1986).
Crystal Structure Analysis
The crystal structure of compounds containing pyrrolidinium bromide, a similar derivative, has been studied. This research is vital in understanding the molecular conformation and interactions, contributing to fields like pharmaceuticals and material science (Selvanayagam, Sridhar & Ravikumar, 2009).
Corrosion Inhibition
Studies have investigated the inhibition effects of pyrrolidin-2-one derivatives on metal corrosion in acid solutions. Such research is essential in the field of materials engineering and corrosion science (Arshadi, Hosseini & Ghorbani, 2002).
Safety and Hazards
Propiedades
IUPAC Name |
1-[3-(aminomethyl)phenyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-8-9-3-1-4-10(7-9)13-6-2-5-11(13)14;/h1,3-4,7H,2,5-6,8,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTMPHAGWUWPIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)cyclohex-3-ene-1-carboxamide](/img/structure/B2875876.png)
![(E)-N-(4-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2875878.png)
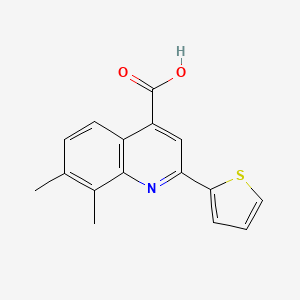
![4-cyano-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2875881.png)
![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2875882.png)
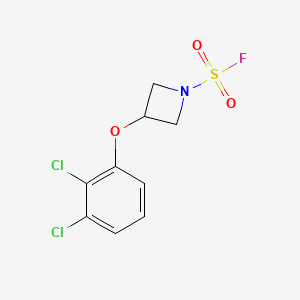
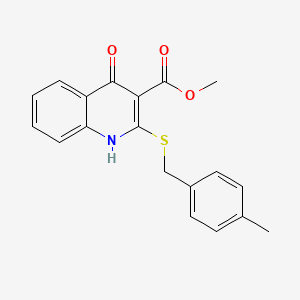
![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2875886.png)
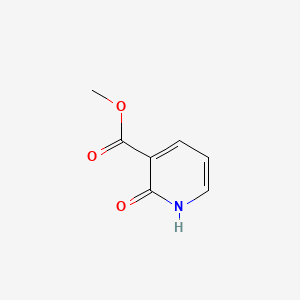

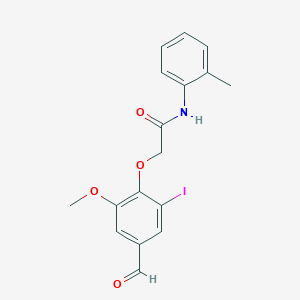
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875896.png)
![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2875897.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2875898.png)